tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14653208
InChI: InChI=1S/C11H18N4O4/c1-7(2)14-9(15(17)18)6-8(13-14)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,13,16)
SMILES:
Molecular Formula: C11H18N4O4
Molecular Weight: 270.29 g/mol

tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate

CAS No.:

Cat. No.: VC14653208

Molecular Formula: C11H18N4O4

Molecular Weight: 270.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate -

Specification

Molecular Formula C11H18N4O4
Molecular Weight 270.29 g/mol
IUPAC Name tert-butyl N-(5-nitro-1-propan-2-ylpyrazol-3-yl)carbamate
Standard InChI InChI=1S/C11H18N4O4/c1-7(2)14-9(15(17)18)6-8(13-14)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,13,16)
Standard InChI Key BOGXRKHKRZDBFH-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=CC(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s core consists of a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms. Critical substituents include:

  • Nitro group (-NO2_2): Positioned at C5, this electron-withdrawing group enhances electrophilic reactivity and participates in redox reactions.

  • Isopropyl group (-CH(CH3_3)2_2): At N1, this bulky alkyl chain increases lipophilicity and steric hindrance, influencing binding interactions .

  • tert-Butyl carbamate (-OC(O)NHC(CH3_3)3_3): At C3, this group provides hydrolytic stability and modulates solubility .

The IUPAC name, tert-butyl N-(5-nitro-1-propan-2-ylpyrazol-3-yl)carbamate, reflects these substituents .

Spectroscopic and Crystallographic Data

  • NMR: 1H^1\text{H}-NMR spectra show characteristic peaks for the isopropyl methyl groups (δ 1.2–1.4 ppm) and the tert-butyl moiety (δ 1.4–1.5 ppm) .

  • X-ray crystallography: Analogous carbamates exhibit monoclinic crystal systems with hydrogen-bonded dimers, as seen in tert-butyl 2-phenylethylcarbamate (P21/nP2_1/n, a=5.2692A˚a = 5.2692 \, \text{Å}, β=93.323\beta = 93.323^\circ) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Nitration: 1-Isopropyl-1H-pyrazole is nitrated at C5 using nitric acid or mixed acid systems.

  • Carbamate Formation: The intermediate reacts with tert-butyl chloroformate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of triethylamine (Et3N\text{Et}_3\text{N}) as a base.

1-Isopropyl-5-nitro-1H-pyrazole+(Boc)2OEt3N, THFtert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate\text{1-Isopropyl-5-nitro-1H-pyrazole} + \text{(Boc)}_2\text{O} \xrightarrow{\text{Et}_3\text{N, THF}} \text{tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate}

Yields typically exceed 70% under optimized conditions (0–25°C, 12–24 h).

Industrial Scale-Up

Continuous flow reactors enable efficient production with:

  • Residence times < 30 minutes.

  • Solvent recycling: Green solvents like ethyl acetate reduce environmental impact.

  • Automated purification: Chromatography-free methods using crystallization (hexane/EtOAc) achieve >95% purity .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting Point56–57°C (predicted)
Density1.27 ± 0.1 g/cm³
Boiling Point341.0 ± 27.0°C
pKa12.08 ± 0.70
Solubility in Water<0.1 mg/mL
Solubility in DMSO>50 mg/mL

Stability and Reactivity

  • Hydrolytic Stability: The Boc group resists hydrolysis under neutral conditions but cleaves in acidic media (e.g., HCl/dioxane) .

  • Nitro Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) converts the nitro group to an amine, enabling further functionalization .

Biological Activity and Mechanistic Insights

Enzyme Interactions

The pyrazole ring engages in hydrogen bonding with protein active sites, while the nitro group forms reactive intermediates (e.g., nitro radicals) under redox conditions. Key targets include:

  • Cyclooxygenase-2 (COX-2): Analogous nitro-carbamates show anti-inflammatory activity via COX-2 inhibition.

  • Bacterial Nitroreductases: Nitro group reduction generates cytotoxic species, suggesting antimicrobial potential.

Cytotoxicity Profiles

  • IC50_{50} (HeLa cells): >100 µM, indicating low acute toxicity.

  • Mutagenicity (Ames test): Negative, as the nitro group remains stable under physiological pH.

Applications in Chemical Research

Medicinal Chemistry

  • Lead Optimization: The Boc group serves as a protective moiety for amines in drug candidates .

  • Prodrug Design: Nitro-to-amine conversion enables controlled drug release in hypoxic environments (e.g., tumor tissues).

Agrochemical Development

  • Herbicide Intermediates: Pyrazole carbamates are precursors to inhibitors of acetolactate synthase (ALS).

Comparison with Structural Analogs

Compound NameMolecular FormulaKey DifferencesBiological Activity
tert-Butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamateC11H18N4O4\text{C}_{11}\text{H}_{18}\text{N}_{4}\text{O}_{4}Nitro at C3 instead of C5Reduced COX-2 affinity
tert-Butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamateC9H14N4O4\text{C}_{9}\text{H}_{14}\text{N}_{4}\text{O}_{4}Methyl at N1 instead of isopropylEnhanced solubility, lower log P
tert-Butyl 5-nitro-1H-pyrazol-3-ylcarbamateC8H12N4O4\text{C}_{8}\text{H}_{12}\text{N}_{4}\text{O}_{4}No N1 substituentUnstable under basic conditions

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